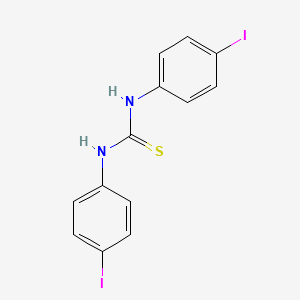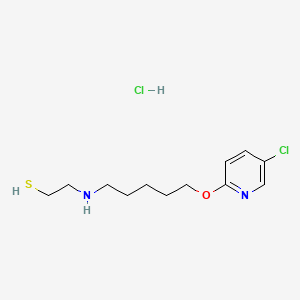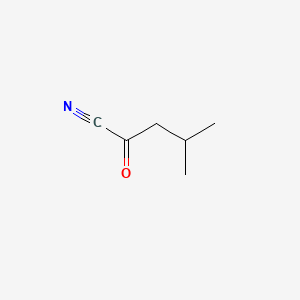
1,3-Bis(4-iodophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-iodophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound’s structure consists of a thiourea core with two 4-iodophenyl groups attached to the nitrogen atoms, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(4-iodophenyl)thiourea can be synthesized through the reaction of 4-iodoaniline with carbon disulfide (CS₂) in the presence of a base, followed by the addition of an appropriate amine. The general synthetic route involves the following steps:
Formation of Isothiocyanate Intermediate: 4-iodoaniline reacts with carbon disulfide in the presence of a base such as potassium hydroxide (KOH) to form 4-iodophenyl isothiocyanate.
Reaction with Amine: The isothiocyanate intermediate is then reacted with an amine, such as aniline, to form this compound.
The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The purification process may involve techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(4-iodophenyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the 4-iodophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The thiourea core can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Complexation Reactions: The compound can form complexes with metal ions, which can be used in catalysis and materials science.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used for oxidation, while reducing agents such as sodium borohydride (NaBH₄) are used for reduction.
Complexation Reactions: Metal salts such as copper(II) sulfate (CuSO₄) or nickel(II) chloride (NiCl₂) are used for complexation reactions.
Major Products Formed
Substitution Reactions: Substituted thiourea derivatives with various functional groups.
Oxidation and Reduction: Sulfonyl and thiol derivatives.
Complexation Reactions:
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-iodophenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various substituted thiourea derivatives.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers and metal complexes for catalysis.
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-iodophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(4-aminophenyl)thiourea: Similar structure but with amino groups instead of iodine atoms.
1,3-Bis(4-chlorophenyl)thiourea: Similar structure but with chlorine atoms instead of iodine atoms.
1,3-Bis(4-bromophenyl)thiourea: Similar structure but with bromine atoms instead of iodine atoms.
Uniqueness
1,3-Bis(4-iodophenyl)thiourea is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and biological activity. The iodine atoms can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties compared to its analogs with different halogen atoms.
Eigenschaften
CAS-Nummer |
2059-77-0 |
|---|---|
Molekularformel |
C13H10I2N2S |
Molekulargewicht |
480.11 g/mol |
IUPAC-Name |
1,3-bis(4-iodophenyl)thiourea |
InChI |
InChI=1S/C13H10I2N2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) |
InChI-Schlüssel |
PIGTZXNNGMZPBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B11998669.png)

![N-(4-bromophenyl)-2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11998673.png)
![2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride](/img/structure/B11998677.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998704.png)
![N'-[(E)-(4-bromophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11998710.png)

![2-ethoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998729.png)

![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11998733.png)


